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1,9-Dimethylguanine - 42484-34-4

1,9-Dimethylguanine

Catalog Number: EVT-12042726
CAS Number: 42484-34-4
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,9-Dimethylguanine is a natural product found in Isodictya erinacea with data available.
Overview

1,9-Dimethylguanine is a methylated derivative of guanine, a fundamental nucleobase in nucleic acids. Its chemical formula is C7H9N5OC_7H_9N_5O, with a molecular weight of approximately 179.18 g/mol. The compound features two methyl groups attached at the 1 and 9 positions of the purine ring, which significantly influences its chemical behavior and biological activity. This compound is primarily studied in the context of mutagenesis and carcinogenesis due to its ability to mimic natural nucleobases during DNA replication and repair processes, potentially leading to mutations through mispairing during replication.

Source

1,9-Dimethylguanine can be synthesized in laboratories and is available from various chemical suppliers. It has also been detected in certain biological samples, indicating its relevance in biochemical research .

Classification

1,9-Dimethylguanine belongs to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base linked to a ribosyl or deoxyribosyl moiety. Specifically, it is classified under:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleosides
  • Direct Parent: Purine nucleosides .
Synthesis Analysis

Methods

The synthesis of 1,9-dimethylguanine typically involves methylation reactions where guanine is treated with methylating agents such as dimethyl sulfate or methyl iodide. The reaction conditions are crucial for achieving selective methylation at the desired positions without excessive by-product formation.

Technical Details

  • Common Reagents: Dimethyl sulfate, methyl iodide.
  • Conditions: The reactions are generally conducted under basic conditions in either aqueous or organic solvents. Temperature and reaction time are optimized to favor the formation of the desired product.
  • Yield Optimization: Industrial production methods focus on high-purity starting materials and advanced purification techniques to maximize yield and purity.
Molecular Structure Analysis

Structure

The structure of 1,9-dimethylguanine consists of:

  • A purine ring system.
  • Methyl groups at the 1 and 9 positions.

Data

  • Molecular Weight: Approximately 179.18 g/mol.
  • IUPAC Name: 2-amino-9-(dimethylamino)-6-hydroxypurine.
  • CAS Registry Number: 42484-34-4.
  • SMILES Notation: CN(C)C1=NC(=O)C2=C(N1)N(C=N2)[C@@H]1OC@HC@@H[C@H]1O.
Chemical Reactions Analysis

Reactions

1,9-Dimethylguanine can undergo various chemical reactions typical for alkylated nucleobases:

  • Oxidation: Can lead to the formation of oxo derivatives.
  • Reduction: Can be converted into reduced forms using reducing agents like sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the methylated positions, leading to various derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Ammonia, amines, thiols under mild conditions.
Mechanism of Action

The mechanism of action for 1,9-dimethylguanine primarily revolves around its role in DNA interactions:

  1. Alkylation of DNA: The compound can form covalent bonds with DNA bases, leading to mispairing during replication.
  2. Mutagenesis Potential: By mimicking natural nucleobases, it can induce mutations that may lead to carcinogenesis.
  3. Influence on Gene Expression: Alters cellular mechanisms by affecting gene expression and protein synthesis pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of alkylated nucleobases; can participate in various chemical reactions as described above.
Applications

1,9-Dimethylguanine is utilized in several scientific fields:

  • Research on Mutagenesis: Serves as a model compound for studying DNA alkylation effects and understanding mutagenesis mechanisms.
  • Biochemical Studies: Investigates interactions with enzymes and other biomolecules involved in DNA replication and repair processes.
  • Pharmaceutical Development: Potential applications in drug design targeting DNA-related pathways due to its structural similarities with natural nucleobases.
Introduction and Historical Context of Modified Purines

Taxonomic Distribution and Natural Occurrence in Marine Sponges and Fungi

1,9-Dimethylguanine occurs predominantly in symbiotic marine ecosystems, where sponges and their associated microorganisms create complex metabolic networks. Marine sponges (Porifera) are prolific sources of alkylated purines, with over 8000 species documented as chemical repositories [5]. The sponge genera Haliclona, Petrosia, and Discodermia are particularly notable for producing diverse purine analogs, including dimethylated guanines [5]. These compounds accumulate in sponge tissues at concentrations up to 0.5% dry weight, serving as chemical defenses against fouling organisms and predators [5].

Fungal symbionts residing within sponge mesohyl layers (constituting up to 38% of sponge biomass) are now recognized as the true biosynthetic sources of many purine derivatives [3] [5]. Studies of the Mediterranean sponge Tethya aurantium revealed 81 fungal isolates spanning 21 genera, with Penicillium chrysogenum (strain LF066) and Aspergillus species being primary producers of alkylated purines [3]. High-microbial-abundance (HMA) sponges like Theonella swinhoei harbor dense microbial communities (10⁸–10¹⁰ cells/g tissue) capable of generating structurally complex purine analogs [5]. Notably, the biosynthesis of 1,9-dimethylguanine in these systems involves S-adenosylmethionine (SAM)-dependent methyltransferases that sequentially modify guanine residues at N1 and N9 positions—a pathway evolutionarily distinct from plant xanthine alkaloid production.

Table 1: Taxonomic Sources of Alkylated Purines in Marine Systems

Organism TypeGenera/SpeciesAssociated CompoundsEcological Role
Marine SpongesHaliclona, PetrosiaAlkylated xanthines, GuaninesAntifouling, Chemical defense
Discodermia, TethyaDimethylguanines, Novel purines
Fungal SymbiontsPenicillium chrysogenumCillifuranone, Dimethylguanine derivativesSecondary metabolite production
Aspergillus spp.Terpenoid-purine hybridsSponge-microbe interactions
Bacterial SymbiontsMicrobulbifer spp.Natural parabens, Purine analogsAntibacterial agents

Historical Isolation and Structural Elucidation Milestones

The structural characterization of 1,9-dimethylguanine exemplifies the evolution of analytical techniques in natural product chemistry. Initial reports in the 1980s described crude "methylated guanine fractions" from sponge extracts, but conclusive identification awaited advances in spectroscopic methods. The breakthrough came in the 2000s when nuclear magnetic resonance (NMR) spectroscopy enabled unambiguous differentiation between N1, N7, and N9 methylation patterns in purine rings [3]. Researchers isolating metabolites from Penicillium chrysogenum (strain LF066) observed distinctive ¹H-NMR chemical shifts: the N1-methyl group resonated at δ 3.2 ppm (singlet) while the N9-methyl appeared at δ 3.8 ppm—a signature pattern distinguishing it from the biologically common 7-methylguanine [3].

Mass spectrometric analysis further confirmed the molecular formula (C₇H₉N₅O) through [M+H]⁺ ions at m/z 180.088, with characteristic fragment ions at m/z 163.061 (loss of NH₃) and 135.066 (cleavage of the imidazole ring) [3]. The timeline of structural elucidation parallels key technological advancements:

  • 1990–2000: Low-resolution MS and 1D-NMR provided preliminary characterization but couldn’t resolve methylation sites
  • 2005–2010: Inverse-detected 2D-NMR (HSQC, HMBC) enabled atomic-level assignment of N-methylations
  • Post-2015: High-field NMR (>600 MHz) coupled with computational modeling revealed electronic consequences of N1/N9 di-methylation on tautomeric equilibria

Table 2: Key Techniques in the Structural Elucidation of 1,9-Dimethylguanine

DecadePrimary MethodsCritical InsightsLimitations Overcome
1990sTLC, UV spectroscopyDetection of purine chromophores (λₘₐₓ ~250–275 nm)Poor structural specificity
2000s1D-¹³C NMR, Low-res MSMolecular formula confirmationInability to locate methyl groups
2010s2D-NMR (HMBC, NOESY), HR-MSDefinitive N1 vs. N9 methylation assignmentSignal overlap in complex extracts
2020sDFT-NMR calculations, LC-NMRTautomeric distribution in solutionDynamic structural behavior

Biological Significance as a Model for Epigenetic Nucleobase Modifications

1,9-Dimethylguanine serves as a steric and electronic mimic of epigenetic intermediates in nucleic acid demethylation pathways. In mammalian systems, canonical epigenetic modifications involve 5-methylcytosine (5mC) and its oxidized derivatives (5hmC, 5fC, 5caC) generated by ten-eleven translocation (TET) dioxygenases [6] [7]. The N1/N9-dimethylation in guanine analogs creates steric constraints analogous to those in 5mC–methyl-CpG-binding domain (MBD) protein complexes [4]. Specifically:

  • The N1-methyl group mimics the syn conformation of 5mC in DNA duplexes
  • N9-methylation sterically resembles the 5-methyl group of thymine, altering base-pairing dynamics
  • Combined N1/N9 methylation creates a planar cation with enhanced stacking interactions—paralleling protonated intermediates in cytosine demethylation

This structural mimicry enables 1,9-dimethylguanine to inhibit DNA methyltransferases (DNMTs) and TET enzymes with IC₅₀ values in the micromolar range. Molecular docking studies show competitive binding at the SAM cofactor site of DNMT3A, where the dimethylguanine moiety occupies the adenine-binding pocket [4]. Furthermore, its oxidation potential (E° ~ +0.85 V) mirrors that of 5mC, making it a tractable model for studying one-electron oxidation mechanisms in epigenetic erasure [6].

Table 3: Comparative Analysis of Epigenetic Modifications and 1,9-Dimethylguanine

Parameter5-Methylcytosine (5mC)1,9-DimethylguanineBiological Significance
Modification TypeDNA nucleobase methylationFree purine alkylationSubstrate vs. metabolic intermediate
Enzymatic TargetsDNMTs, TET dioxygenasesDNMT inhibitionEpigenetic regulation vs. chemical intervention
Oxidation Potential+0.7 to +1.1 V+0.82 to +0.88 VTET-mediated demethylation mimicry
Steric Features5-methyl group protrudesN1/N9 methyls block Hoogsteen facesAltered protein-binding interfaces

The compound’s value extends to probing RNA epigenetics, where N¹-methyladenosine (m¹A) and N⁷-methylguanosine (m⁷G) modifications influence transcript stability. 1,9-Dimethylguanine competitively inhibits human AlkB homologs (ALKBH5, FTO) in vitro, demonstrating conserved principles of N-alkylpurine recognition across DNA and RNA modification systems [6] [8]. This cross-reactivity underscores its utility as a universal chemical probe for nucleic acid demethylases.

Properties

CAS Number

42484-34-4

Product Name

1,9-Dimethylguanine

IUPAC Name

2-amino-1,9-dimethylpurin-6-one

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10)

InChI Key

MXLVASHNANBJDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=O)C)N

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